3-fluoro-N,N-dimethylpyridine-4-carboxamide
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Overview
Description
3-fluoro-N,N-dimethylpyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity, stability, and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-fluoro-N,N-dimethylpyridine-4-carboxamide involves the nucleophilic aromatic substitution of a nitro group with a fluoride ion. For example, methyl 3-nitropyridine-4-carboxylate can be reacted with a fluoride source to replace the nitro group with a fluorine atom, yielding methyl 3-fluoropyridine-4-carboxylate . This intermediate can then be converted to this compound through further chemical transformations.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yields and purity. Selectfluor® is a commonly used reagent for electrophilic fluorination, which can be applied to synthesize various fluorinated pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,N-dimethylpyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride sources like potassium fluoride or cesium fluoride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-fluoro-N,N-dimethylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 3-fluoro-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to biological receptors, alter its metabolic stability, and improve its overall pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 4-fluoropyridine
- 3,5-difluoropyridine
- 3-bromo-2-fluoropyridine
Uniqueness
3-fluoro-N,N-dimethylpyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the dimethylcarboxamide group. This combination of structural features can result in distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
3-fluoro-N,N-dimethylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKYALEBPWQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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